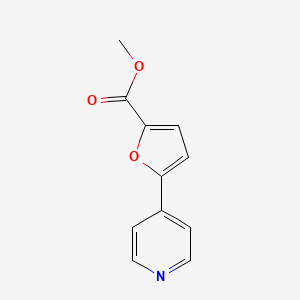

Methyl 5-(pyridin-4-yl)furan-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-pyridin-4-ylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)10-3-2-9(15-10)8-4-6-12-7-5-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWNQUVOYIQGSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801273193 | |

| Record name | Methyl 5-(4-pyridinyl)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216867-36-6 | |

| Record name | Methyl 5-(4-pyridinyl)-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216867-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(4-pyridinyl)-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801273193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties

The fundamental physicochemical properties of Methyl 5-(pyridin-4-yl)furan-2-carboxylate are crucial for understanding its behavior in various chemical and biological systems. These properties are summarized in the interactive data table below.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molar Mass | 203.19 g/mol |

| CAS Number | 216867-36-6 |

Synthesis and Spectroscopic Characterization

Synthetic Methodologies

A prevalent method for the synthesis of 5-aryl-furan-2-carboxylates involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically couples a furan-based substrate, such as methyl 5-bromofuran-2-carboxylate, with a pyridine-based boronic acid or ester in the presence of a palladium catalyst and a base. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide range of substituents on both the furan (B31954) and pyridine (B92270) rings, making it a powerful tool for generating a library of derivatives for structure-activity relationship studies.

While specific literature detailing the synthesis of this compound is not abundant, the general applicability of this method to similar structures is well-documented. For instance, the coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid has been successfully employed to synthesize the corresponding 5-aryl-furan-2-carboxylate.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan and pyridine rings, as well as a singlet for the methyl ester protons. The protons on the furan ring typically appear as doublets, while the protons on the pyridine ring will exhibit characteristic coupling patterns depending on their positions.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, including the carbonyl carbon of the ester group and the carbons of the two aromatic rings.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group, as well as bands associated with the C=C and C-O stretching vibrations of the furan and pyridine rings.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 203.19. Fragmentation patterns could provide further structural information.

Computational and Theoretical Investigations of Methyl 5 Pyridin 4 Yl Furan 2 Carboxylate

Molecular Modeling and Simulation Studies:

Conformational Analysis:A systematic study of the potential energy surface to identify stable conformers, particularly concerning the rotation around the bond connecting the furan (B31954) and pyridine (B92270) rings, has not been reported.

The absence of this information in the public domain highlights a gap in the current body of chemical research and suggests an opportunity for future investigation into the properties of this compound. Such a study would be valuable for understanding its fundamental chemical nature and could inform potential applications.

Intermolecular Interaction Studies

extensive search of scientific literature and chemical databases has revealed a notable absence of specific computational and theoretical studies focused on the intermolecular interactions of Methyl 5-(pyridin-4-yl)furan-2-carboxylate. While research exists on the intermolecular forces within structurally similar compounds, such as other furan and pyridine derivatives, there is no dedicated research detailing the specific non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, for this compound itself.

Consequently, detailed research findings, including quantitative data on interaction energies, geometric parameters of intermolecular contacts, and Hirshfeld surface analysis, are not available in the current body of scientific literature for this particular compound. Therefore, it is not possible to provide data tables or a detailed summary of research findings on its intermolecular interaction studies at this time. Further experimental, crystallographic, and computational research would be necessary to elucidate the nature and strength of the intermolecular interactions governing the solid-state structure and properties of this compound.

Chemical Reactivity and Organic Transformations of Methyl 5 Pyridin 4 Yl Furan 2 Carboxylate

Reactions at the Ester Moiety

The methyl ester group at the C2 position of the furan (B31954) ring is a primary site for nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other important functional groups such as carboxylic acids, different esters, and amides.

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 5-(pyridin-4-yl)furan-2-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions, followed by an acidic workup.

The process involves the saponification mechanism, where a hydroxide (B78521) ion (from an alkali metal hydroxide like NaOH, KOH, or LiOH) attacks the electrophilic carbonyl carbon of the ester. google.com This results in a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid product. The rates of alkaline hydrolysis for similar heterocyclic esters have been studied, indicating that the reaction proceeds efficiently under standard conditions. rsc.org

Table 1: General Conditions for Hydrolysis

| Reagents | Solvent | Conditions | Product |

|---|

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For Methyl 5-(pyridin-4-yl)furan-2-carboxylate, this reaction can be used to synthesize a variety of other esters. The reaction is typically catalyzed by either an acid or a base.

In acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon for attack by another alcohol. In base-catalyzed transesterification, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester. This process is an equilibrium, and the reaction is often driven to completion by using a large excess of the desired alcohol or by removing the methanol by-product. This method is widely used in processes like biodiesel production from various feedstocks. ukwms.ac.idrsc.org

The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This process, known as aminolysis, is generally slower than hydrolysis and often requires heating. The direct reaction of the ester with an amine can yield the corresponding amide, N-substituted-5-(pyridin-4-yl)furan-2-carboxamide.

For more efficient amide bond formation, the ester is often first hydrolyzed to the carboxylic acid. The resulting carboxylic acid is then coupled with an amine using a coupling agent (like HBTU) or after conversion to a more reactive acylating agent, such as an acyl chloride or anhydride. elsevierpure.comresearchgate.net This two-step approach is a common strategy in the synthesis of complex amides, including those with pharmaceutical applications. nih.gov

Table 2: Representative Amidation Strategies

| Method | Reagents | Intermediate | Product |

|---|---|---|---|

| Direct Aminolysis | Amine (R-NH₂) | None | N-alkyl-5-(pyridin-4-yl)furan-2-carboxamide |

| Two-Step (via Acyl Chloride) | 1. Hydrolysis (NaOH, HCl) 2. SOCl₂ 3. Amine (R-NH₂) | 5-(pyridin-4-yl)furan-2-carbonyl chloride | N-alkyl-5-(pyridin-4-yl)furan-2-carboxamide |

Reactions at the Furan Ring

The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the electron-withdrawing ester and pyridinyl substituents modifies this inherent reactivity.

Furan undergoes electrophilic aromatic substitution more readily than benzene, typically at the C2 (α) position. pearson.comchemicalbook.comquora.com In this compound, the C2 and C5 positions are already substituted. Therefore, electrophilic attack will occur at the C3 or C4 (β) positions.

The regioselectivity of the substitution is governed by the electronic effects of the existing substituents:

Methyl 2-carboxylate group: This is an electron-withdrawing group that deactivates the furan ring towards electrophilic attack. It directs incoming electrophiles primarily to the C4 position (meta-directing relative to the C2 position).

4-Pyridinyl group: The pyridine (B92270) ring is also an electron-withdrawing and deactivating group due to the electronegativity of the nitrogen atom.

The combined deactivating effect of both substituents means that harsher conditions may be required for electrophilic substitution compared to unsubstituted furan. ksu.edu.sa Studies on the bromination of methyl furan-2-carboxylate (B1237412) in the presence of aluminum chloride show that substitution occurs at the available ring positions. rsc.org For the title compound, substitution is expected to occur preferentially at the C4 position, which is meta to the strongly directing ester group. uobaghdad.edu.iq

Table 3: Predicted Outcome of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ or CH₃COONO₂ | Methyl 4-nitro-5-(pyridin-4-yl)furan-2-carboxylate |

| Halogenation | Br₂/Dioxane or NBS | Methyl 4-bromo-5-(pyridin-4-yl)furan-2-carboxylate |

| Sulfonation | SO₃/Pyridine | Methyl 4-sulfo-5-(pyridin-4-yl)furan-2-carboxylate |

While furan itself is resistant to nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups can facilitate such reactions. uoanbar.edu.iq In this compound, both the ester and pyridinyl groups are electron-withdrawing, which reduces the electron density of the furan ring and makes it more susceptible to attack by nucleophiles. Nucleophilic displacement of a leaving group on the furan ring, if present, would be significantly more facile than in unsubstituted furan. For instance, a bromo- or nitro-substituted derivative of the title compound would be expected to react readily with nucleophiles. uoanbar.edu.iq

The term "furylogous" refers to the transmission of electronic effects through the furan ring system. In this context, the electron-withdrawing nature of the pyridinyl group at C5 can influence the reactivity of the ester group at C2, and vice versa. This through-conjugation can stabilize intermediates formed during reactions at either end of the furan ring. For example, during a nucleophilic attack on the ester carbonyl, the negative charge of the tetrahedral intermediate can be delocalized not only onto the furan's oxygen but potentially further into the pyridine ring system, influencing the reaction rate and equilibrium. This transmission of electronic effects is a key feature of the chemistry of substituted furans.

Cycloaddition Reactions

The furan ring within this compound can potentially participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, although this reactivity can be diminished by the aromatic character of the furan system. The reaction often requires high temperatures or the use of Lewis acid catalysts to proceed efficiently. For instance, cycloaddition reactions involving furan derivatives have been documented with various dienophiles. researchgate.net In the case of this compound, the electron-withdrawing nature of the pyridyl and carboxylate substituents may influence the electron density of the furan ring, affecting its reactivity as a diene.

Furthermore, both the furan and the electron-deficient pyridine ring can act as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides or azomethine ylides. nih.govnih.gov These reactions are a powerful tool for constructing five-membered heterocyclic rings. The regioselectivity of such cycloadditions is typically governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole. nih.gov For example, studies on nitropyridines have shown their ability to undergo dearomatizing cycloaddition with N-methyl azomethine ylide to form condensed pyrroline (B1223166) systems. nih.gov

| Reaction Type | Potential Reactant | Potential Product | Notes |

| [4+2] Cycloaddition | Maleic anhydride | Diels-Alder adduct | Furan acts as the diene. |

| [3+2] Cycloaddition | Benzonitrile N-oxide | Isoxazoline-substituted furan | Furan or pyridine acts as the dipolarophile. nih.gov |

| [3+2] Cycloaddition | N-methyl azomethine ylide | Pyrrolidine-fused pyridine | Pyridine ring undergoes dearomatization. nih.gov |

Reactions at the Pyridine Ring

The pyridine moiety of the molecule offers a distinct site for chemical modification, primarily through reactions involving the lone pair of electrons on the nitrogen atom.

N-Alkylation and N-Oxidation

The nitrogen atom of the pyridine ring is nucleophilic and can be readily alkylated using alkyl halides, such as methyl iodide, to form the corresponding N-alkylpyridinium salt. This transformation introduces a positive charge into the molecule, significantly altering its physical and chemical properties, including its solubility and electronic characteristics.

N-oxidation of the pyridine nitrogen can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This reaction yields the corresponding pyridine N-oxide derivative. The formation of the N-oxide enhances the reactivity of the pyridine ring, making the positions ortho and para to the nitrogen atom more susceptible to nucleophilic substitution.

Metal Coordination (as a ligand)

The pyridine nitrogen atom possesses a lone pair of electrons, making it an excellent Lewis base capable of coordinating to a wide variety of metal centers. wikipedia.org As such, this compound can act as a monodentate ligand in the formation of coordination complexes with transition metals such as platinum, palladium, ruthenium, and copper. wikipedia.orgresearchgate.net The formation of these metal complexes can influence the molecule's catalytic activity, electronic properties, and potential applications in materials science. nih.gov The steric and electronic properties of substituents on the pyridine ring can influence the stability and geometry of the resulting metal complexes. unizar.es

| Metal Ion | Potential Complex Geometry | Coordination Site |

| Pd(II) | Square Planar | Pyridine Nitrogen |

| Pt(IV) | Octahedral | Pyridine Nitrogen researchgate.net |

| Cu(I) | Tetrahedral | Pyridine Nitrogen wikipedia.org |

| Sm(II) | Sandwich Complex | Pyridine Nitrogen unizar.es |

Palladium-Mediated and Other Catalytic Transformations

The heterocyclic framework of this compound is amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond formation. semanticscholar.org Reactions like the Suzuki-Miyaura coupling could be employed by first halogenating either the furan or pyridine ring, followed by coupling with a boronic acid. lmaleidykla.ltnih.gov Similarly, Stille coupling with organostannanes is another viable pathway for further functionalization.

Direct C-H activation is an increasingly important strategy for molecular functionalization, and both the furan and pyridine rings contain C-H bonds that could be targeted for catalytic transformations. mdpi.com Palladium catalysts are often used for the direct arylation of furan rings, providing an efficient route to more complex aryl-substituted furans. mdpi.com

Beyond palladium catalysis, other catalytic transformations can be envisaged. For instance, the ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. Catalytic hydrogenation could potentially reduce the furan or pyridine ring, depending on the catalyst and reaction conditions chosen. The selective oxidation of the furan ring is also a known transformation for some furan-containing compounds, which can lead to ring-opened products. nih.gov

| Reaction Name | Reactant Type | Catalyst | Potential Outcome |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl product formation lmaleidykla.lt |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C bond formation lmaleidykla.lt |

| Direct C-H Arylation | Aryl halide | Pd(OAc)₂ / Ligand | Direct functionalization of furan or pyridine ring mdpi.com |

| Catalytic Hydrogenation | H₂ | PtO₂ or Pd/C | Reduction of pyridine or furan ring |

| Ester Hydrolysis | H₂O / Acid or Base | - | Formation of the corresponding carboxylic acid |

Derivatization Strategies and Analogue Synthesis

Modification of the Ester Group to Amides, Acids, or Other Esters

The ester functionality in Methyl 5-(pyridin-4-yl)furan-2-carboxylate is a versatile handle for a variety of chemical transformations, allowing for the synthesis of amides, carboxylic acids, and other esters.

Amide Synthesis: The conversion of the methyl ester to a wide range of amides is a common and straightforward derivatization strategy. This is typically achieved by direct aminolysis or through a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling. For instance, the reaction of the corresponding furoic acid with various amines in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) affords the desired furan-2-carboxamides in good yields. This approach allows for the introduction of diverse functionalities by varying the amine component.

Carboxylic Acid Synthesis: Hydrolysis of the methyl ester to the corresponding 5-(pyridin-4-yl)furan-2-carboxylic acid is a fundamental transformation that opens up further derivatization possibilities. This reaction is typically carried out under basic conditions, for example, by refluxing the ester with sodium hydroxide (B78521) in a mixture of water and methanol (B129727). The resulting carboxylic acid is a key intermediate for the synthesis of amides, more complex esters, and for use in cycloaddition reactions.

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves treating this compound with a different alcohol in the presence of a catalyst. While specific examples for this exact compound are not extensively documented in readily available literature, general protocols for transesterification of methyl esters are well-established and can be applied. researchgate.netgoogle.comgoogle.com These reactions can be catalyzed by acids, bases, or enzymes, offering a range of conditions to suit the desired substrate.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 5-arylfuran-2-carboxylate | 1. NaOH, H₂O/MeOH, reflux; 2. Amine, CDI, THF | 5-Aryl-furan-2-carboxamide | Good | General method based on nih.gov |

| This compound | NaOH, H₂O/MeOH, reflux | 5-(pyridin-4-yl)furan-2-carboxylic acid | Not specified | General method based on rsc.org |

| Generic Methyl Ester | R'OH, Catalyst (e.g., PtO₂) | Generic R' Ester | High | researchgate.net |

Substituent Variation on the Pyridine (B92270) Ring

Modification of the pyridine ring of this compound can significantly impact the molecule's electronic and steric properties. Both electrophilic and nucleophilic aromatic substitution reactions can be considered, although the reactivity of the pyridine ring is distinct from that of benzene.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orgyoutube.com Reactions such as nitration, sulfonation, and halogenation require harsh conditions and typically proceed at the 3- and 5-positions relative to the nitrogen atom. quimicaorganica.orgaklectures.com For 4-substituted pyridines like the title compound, electrophilic attack would be expected to occur at the positions meta to the nitrogen, i.e., the 3- and 5-positions. To facilitate substitution at the 4-position, the pyridine can first be converted to its N-oxide, which activates the ring for electrophilic attack at the 4-position. quimicaorganica.org

Nucleophilic Aromatic Substitution: In contrast to its resistance to electrophilic attack, the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. researchgate.netrsc.org While the parent pyridine ring itself does not have a leaving group, derivatization strategies could involve the introduction of a halogen at a position ortho or para to the nitrogen to facilitate subsequent nucleophilic displacement.

Substitution and Functionalization of the Furan (B31954) Ring

The furan ring in this compound offers another site for chemical modification. The reactivity of the furan ring is influenced by the substituents at the 2- and 5-positions.

Electrophilic substitution on the furan ring is a common method for its functionalization. Reactions such as halogenation, nitration, and acylation can be employed. The presence of the electron-withdrawing carboxylate group at the 2-position and the pyridine ring at the 5-position will influence the regioselectivity of these reactions. In general, electrophilic attack on a furan ring occurs preferentially at the alpha-positions (2- and 5-). Since these are already substituted in the title compound, substitution would be directed to the beta-positions (3- and 4-).

For instance, halogenation of furan derivatives can be achieved using various halogenating agents. nih.gov Nitration of 5-aryl-2-furoic acid derivatives has also been reported. The specific conditions for these reactions would need to be optimized for this compound to achieve the desired functionalization of the furan core.

Synthesis of Fused Heterocyclic Systems Incorporating the Core Structure

The core structure of this compound can serve as a precursor for the synthesis of more complex, fused heterocyclic systems. These larger, polycyclic structures are of interest in various fields of chemistry.

Furo[3,2-c]pyridines: One approach to forming a fused system is through intramolecular cyclization reactions. For example, derivatives of the title compound could be designed to undergo cyclization to form furo[3,2-c]pyridine (B1313802) scaffolds. semanticscholar.orgnih.govnih.govresearchgate.net This could involve introducing a reactive group on the pyridine ring that can then participate in a ring-closing reaction with a suitable functionality on the furan moiety or its side chain. A general strategy involves a cascade process of a Sonogashira reaction followed by a 5-endo-dig cyclization to construct the furan ring fused to the pyridine. semanticscholar.org

Thiazolo[5,4-c]pyridines and Thiazolo[4,5-b]pyridines: Another strategy involves using the pyridine moiety as a building block for the construction of other fused heterocyclic rings. For example, appropriately functionalized pyridine derivatives can be used to synthesize thiazolo[5,4-c]pyridines or thiazolo[4,5-b]pyridines. thieme-connect.comnih.govactascientific.comresearchgate.net This would typically involve a multi-step synthesis where the furan ring is either introduced before or after the formation of the thiazole (B1198619) ring.

Cycloaddition Reactions: The furan ring itself can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene. nih.govnih.govmanchester.ac.uk This allows for the construction of bridged bicyclic systems, which can then be further transformed into a variety of complex polycyclic structures.

| Target Fused System | General Synthetic Strategy | Key Intermediates/Reactions | Reference |

|---|---|---|---|

| Furo[3,2-c]pyridines | Sonogashira coupling followed by 5-endo-dig cyclization | 4-Hydroxy-3-iodopyridine and terminal alkynes | semanticscholar.org |

| Thiazolo[4,5-b]pyridines | Successive SNAr processes | 2-Chloro-3-nitropyridines and 1,3-(S,N)-binucleophiles | thieme-connect.com |

| Bridged Bicyclic Systems | Diels-Alder cycloaddition | Furan as diene with a dienophile | nih.gov |

Advanced Applications As Intermediates and Scaffolds in Academic Research

Building Blocks for Complex Organic Architectures

The pyridine (B92270) and furan (B31954) rings are fundamental heterocyclic structures widely present in natural products, pharmaceuticals, and agrochemicals. lifechemicals.com As such, molecules that combine these two motifs, like Methyl 5-(pyridin-4-yl)furan-2-carboxylate, are considered privileged building blocks in organic synthesis. lifechemicals.com Their utility lies in the ability to construct elaborate molecular architectures through various chemical transformations.

Researchers leverage the inherent reactivity of both the pyridine and furan components. The furan ring, for instance, can undergo oxidation to yield carboxylic acid derivatives, a transformation that is part of a multi-step synthesis for creating functionalized polypyridine systems like terpyridines. springernature.com This "furan pathway" is valued for its simplicity and use of reagents derived from renewable resources. springernature.com Furthermore, the pyridine nucleus itself is a cornerstone in the synthesis of fused heterocyclic systems, offering a platform for generating diverse compound libraries for drug discovery and material science applications. whiterose.ac.uk The combination of these two reactive heterocycles in a single molecule allows for sequential and controlled modifications, enabling the assembly of complex, multi-component organic structures that would be challenging to create through other synthetic routes.

Ligands in Coordination Chemistry

The presence of a nitrogen atom in the pyridine ring and oxygen atoms in the carboxylate group makes this compound and its derivatives excellent candidates for use as ligands in coordination chemistry. nih.govrsc.org Ligands containing both pyridyl and carboxylate functionalities are particularly sought after for their ability to bind to metal ions through different coordination modes, leading to the formation of stable and structurally diverse metal complexes. nih.govsibran.ru

The geometry of the ligand, with its relatively rigid and linear arrangement of the pyridine and furan rings, can direct the assembly of metal ions into predictable and ordered one-, two-, or three-dimensional networks. sibran.ru This control over the resulting structure is a key aspect of crystal engineering, where the goal is to design solid-state materials with specific properties. scispace.com

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The pyridylcarboxylate functionality is a common feature in ligands used for MOF synthesis. rsc.orgresearchgate.net The pyridine nitrogen provides a strong coordination site, while the carboxylate group can bind to metal centers in various ways (e.g., monodentate, bidentate chelating, or bridging), facilitating the formation of extended, porous structures. nih.gov

While research on this compound itself in MOFs is specific, the constituent parts—pyridylcarboxylates and furandicarboxylates—are well-established linkers. For example, 2,5-furandicarboxylate (FDC), a structurally related ligand, has been used to construct iron-based MOFs, which are of interest due to the potential for deriving the ligand from biomass. nih.gov The introduction of a pyridine group into such a ligand, as seen in the title compound, enriches the potential cluster chemistry and allows for the fabrication of frameworks with tailored properties for applications in gas storage, separation, and catalysis. rsc.org

Table 1: Examples of Ligand Types Used in MOF Synthesis

| Ligand Type | Key Functional Groups | Role in MOF Construction | Representative Metal Ions |

|---|---|---|---|

| Pyridylcarboxylate | Pyridine Nitrogen, Carboxylate Oxygen | Forms diverse and stable clusters, enables controllable synthesis of ionic or neutral frameworks. rsc.org | Indium (In³⁺), Zinc (Zn²⁺), Cobalt (Co²⁺) rsc.orgresearchgate.net |

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. sibran.ru The structure of this compound is conducive to forming such ordered assemblies. The pyridine ring can act as a hydrogen bond acceptor, while the furan ring and the aromatic system as a whole can participate in π-π stacking interactions. scispace.comrsc.org

These non-covalent forces are crucial in directing how molecules pack in the solid state, a key principle of crystal engineering. sibran.ruscispace.com The balance between different types of interactions, such as hydrogen bonding and π-based interactions, can be subtly tuned by changing the heteroatoms within the aromatic rings (e.g., substituting furan's oxygen with sulfur to make a thiophene). rsc.org This allows chemists to control the formation of specific supramolecular architectures, from simple dimers to complex three-dimensional networks, which is fundamental for designing materials with desired optical, electronic, or host-guest properties. sibran.ru

Research in Medicinal Chemistry Scaffolds

The pyridine and furan heterocycles are considered "privileged scaffolds" in medicinal chemistry. lifechemicals.comijabbr.comresearchgate.net Their frequent appearance in FDA-approved drugs underscores their importance. lifechemicals.com The pyridine ring, in particular, is the second most common nitrogen heterocycle found in pharmaceuticals. lifechemicals.com Consequently, this compound represents a valuable starting point for the development of new therapeutic agents, combining two biologically relevant motifs into a single, versatile scaffold. nih.gov

This scaffold can be chemically modified at several positions to optimize its interaction with biological targets. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, while the pyridine and furan rings can undergo various substitution reactions. This synthetic tractability allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of new compound series.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The rigid structure of the pyridyl-furan core serves as an excellent foundation for designing new pharmacophores. arxiv.org By attaching different functional groups, chemists can create molecules that present specific hydrogen bond donors, acceptors, hydrophobic regions, and aromatic features in a defined spatial arrangement.

For example, the furan moiety is a key structural motif in many natural and synthetic compounds with a wide range of biological activities, including antibacterial and anticancer properties. ijabbr.comresearchgate.net Similarly, the 5-nitrofuran group is a well-known "warhead" in certain antibiotics. mdpi.comnih.gov By combining the furan ring with the pyridine scaffold, which is known to improve water solubility and act as a pharmacophore in its own right, researchers can generate novel molecular hybrids. nih.gov This strategy of molecular hybridization, combining different active pharmacophores into a new structure, is a common approach in modern drug discovery to develop compounds with improved potency or novel mechanisms of action. nih.gov A pyridyl-furan series has been explored for its antimalarial activity, demonstrating the potential of this scaffold in developing new medicines. nih.gov

This compound is a valuable precursor for synthesizing more complex heterocyclic compounds. researchgate.net The furan ring can be a synthetic equivalent (a synthon) for other functionalities. For instance, oxidation of the furan ring can lead to dicarbonyl compounds or be used to construct different ring systems. springernature.com The carboxylate group can be converted into other functional groups, such as amides or hydrazides, which can then be used in cyclization reactions to form new heterocyclic rings like oxadiazoles (B1248032) or thiazolidinones. pensoft.net

This versatility allows for the creation of libraries of diverse heterocyclic compounds built upon the initial pyridyl-furan framework. Given that heterocyclic compounds are central to medicinal chemistry, the ability to readily access new and complex ring systems from a common precursor is highly advantageous for drug discovery programs. mdpi.com

Table 2: Bioactive Heterocycles Containing Furan or Pyridine Scaffolds

| Compound Class | Scaffold | Reported Biological Activity |

|---|---|---|

| 5-Phenyl-furan-2-carboxylic acids | Furan | Antimycobacterial mdpi.com |

| Pyrazolopiperidines | Pyridine (fused) | Antimicrobial, Antiviral mdpi.com |

| Oxazolo[4,5-b]pyridines | Pyridine (fused) | Antibacterial (including MRSA) nih.gov |

| Pyridyl-furans | Pyridine, Furan | Antimalarial nih.gov |

Research in Agrochemical Development

There is no available research data to support the use of this compound in agrochemical development.

Precursors for Novel Agrochemical Agents

No documented studies have been identified that utilize this compound as a precursor for the synthesis of novel agrochemical agents. Consequently, no data tables or detailed research findings can be presented.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of environmentally friendly and efficient methodologies. For Methyl 5-(pyridin-4-yl)furan-2-carboxylate, a key area of future research will be the development of novel and sustainable synthetic routes that adhere to the principles of green chemistry. rsc.org Traditional multi-step syntheses often involve harsh reaction conditions, toxic reagents, and the generation of significant waste.

Furthermore, the use of renewable starting materials is a critical aspect of sustainable chemistry. mdpi.com Research into the synthesis of the furan (B31954) moiety from biomass-derived platform chemicals would be a significant step towards a more sustainable production of this compound. rsc.org The development of catalytic systems that are robust, recyclable, and based on earth-abundant metals will also be crucial in this endeavor.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Starting Materials | Often petroleum-based | Preferably biomass-derived |

| Reagents | Stoichiometric, often toxic | Catalytic, non-toxic |

| Solvents | Volatile organic compounds | Green solvents (e.g., water, ionic liquids) or solvent-free |

| Energy Input | High temperature, long reaction times | Milder conditions, alternative energy sources |

| Waste Generation | High | Minimized |

| Atom Economy | Often low | High |

In-depth Mechanistic Studies of Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is fundamental for optimizing existing methods and discovering new reactivity. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.

Kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates can provide valuable experimental evidence. These experimental findings can then be complemented by computational studies, such as Density Functional Theory (DFT) calculations, to model reaction pathways, determine transition state geometries, and calculate activation energies. researchgate.net Such computational insights can help to explain observed regioselectivity and stereoselectivity, and to predict the outcome of new reactions.

For instance, in-depth mechanistic studies of the coupling reactions used to form the C-C bond between the furan and pyridine (B92270) rings will be crucial for developing more efficient catalytic systems. Understanding the electronic effects of substituents on both rings will also be key to predicting and controlling the reactivity of the molecule.

Exploration of New Chemical Reactivity Profiles

The unique combination of an electron-deficient pyridine ring and an electron-rich furan ring in this compound suggests a rich and underexplored chemical reactivity profile. Future research should aim to systematically investigate the reactivity of this molecule towards a variety of reagents and reaction conditions.

The furan ring can potentially undergo a range of reactions, including electrophilic substitution, cycloaddition reactions, and ring-opening reactions under specific conditions. nih.gov The susceptibility of the furan moiety to hydrolysis, particularly when substituted with certain groups, could also be explored for controlled transformations. nih.gov The pyridine nitrogen introduces a site for N-alkylation, N-oxidation, and coordination to metal centers, opening up avenues for the synthesis of new derivatives and materials.

Furthermore, the ester functionality can be readily transformed into other functional groups, such as amides, carboxylic acids, and alcohols, providing access to a diverse library of new compounds with potentially interesting biological or material properties. The exploration of reactions that selectively functionalize specific positions on either the furan or pyridine ring will be a key challenge and a fruitful area for future research.

Advanced Computational Modeling for Property Prediction and Design

In recent years, computational chemistry has become an indispensable tool in chemical research. For this compound, advanced computational modeling will play a pivotal role in predicting its properties and guiding the design of new derivatives with tailored functionalities.

DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule. ijcce.ac.irnih.gov This information can provide insights into its reactivity, stability, and potential for intermolecular interactions. nih.gov Computational methods can also be used to predict various physicochemical properties, such as solubility, lipophilicity, and spectroscopic signatures (NMR, IR, UV-Vis). researchgate.net

Furthermore, molecular docking simulations can be used to predict the binding affinity of this compound and its derivatives to specific biological targets, such as enzymes or receptors. This can accelerate the drug discovery process by identifying promising candidates for further experimental investigation. The use of quantum mechanics/molecular mechanics (QM/MM) methods can provide a more accurate description of the interactions between the molecule and its biological environment.

Table 2: Predicted Properties of Pyridinylfuran Derivatives using Computational Methods

| Property | Computational Method | Potential Application |

| Electronic Structure (HOMO/LUMO) | DFT | Predicting reactivity and electronic properties |

| Molecular Electrostatic Potential | DFT | Understanding intermolecular interactions |

| Spectroscopic Data (NMR, IR) | DFT | Aiding in structural characterization |

| Binding Affinity to Proteins | Molecular Docking | Drug design and discovery |

| Solubility and Lipophilicity | QSPR Models | Predicting pharmacokinetic properties |

Integration into Materials Science Research (e.g., functional materials)

The rigid, planar structure and the presence of heteroatoms in this compound make it an attractive building block for the development of novel functional materials. Future research should explore the integration of this compound into various areas of materials science.

One promising avenue is the development of novel polymers. The furan moiety can be used as a diene in Diels-Alder reactions for the synthesis of cross-linked polymers with tunable thermal and mechanical properties. Furthermore, the bifunctional nature of derivatives of this compound (e.g., the corresponding dicarboxylic acid or diol) could allow for their use as monomers in the synthesis of polyesters or polyamides with unique properties. The incorporation of the pyridine unit can impart desirable characteristics such as metal-coordinating ability and altered solubility. For instance, furan-based copolyesters have been synthesized and their thermal properties investigated. rsc.org

Other potential applications in materials science include the development of organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors. The extended π-system and the presence of nitrogen and oxygen atoms could lead to interesting photophysical and electronic properties. The ability of the pyridine nitrogen to coordinate with metal ions could be exploited for the design of novel sensors for metal detection.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-(pyridin-4-yl)furan-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling between 5-bromofuran-2-carboxylate derivatives and pyridin-4-ylboronic acid using a palladium catalyst (e.g., Pd(OAc)₂) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) . Yield optimization requires strict control of temperature (80–100°C), catalyst loading (1–5 mol%), and anhydrous conditions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Comparative studies with analogues (e.g., ethyl esters or chloro-substituted variants) suggest steric and electronic effects of substituents significantly impact reactivity .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Pyridine protons resonate as doublets (δ 8.5–8.7 ppm), while furan protons appear as distinct multiplets (δ 6.3–7.2 ppm). The methyl ester group shows a singlet at δ 3.8–3.9 ppm .

- FT-IR : Strong C=O stretch (~1700 cm⁻¹) for the ester and aromatic C=C stretches (~1600 cm⁻¹) .

- HRMS : Molecular ion peaks confirm the molecular formula (e.g., [M+H]⁺ for C₁₂H₁₀NO₃⁺ requires m/z 216.0661) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : The methyl ester enhances lipophilicity compared to carboxylic acid analogues. Solubility is higher in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Stability studies in buffers (pH 2–12) show decomposition above pH 10 due to ester hydrolysis. Storage at –20°C under inert atmosphere (N₂/Ar) is recommended for long-term stability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations reveal electron-deficient regions at the pyridine ring, making it susceptible to nucleophilic attacks. Molecular docking against targets like kinase enzymes (e.g., EGFR) predicts binding affinity via π-π stacking (pyridine-furan interactions) and hydrogen bonding with the ester carbonyl . MD simulations (e.g., GROMACS) assess dynamic stability in biological matrices .

Q. How do structural modifications (e.g., substituting pyridine with phenyl or altering ester groups) affect bioactivity?

- Methodological Answer :

- Pyridine vs. Phenyl : Pyridine enhances hydrogen-bond acceptor capacity, critical for enzyme inhibition (e.g., IC₅₀ values for pyridine derivatives are 10–100 nM vs. micromolar for phenyl analogues) .

- Methyl vs. Ethyl Esters : Methyl esters exhibit faster metabolic clearance in vitro (t₁/₂ = 2–4 hrs vs. 6–8 hrs for ethyl), impacting pharmacokinetic profiles .

Q. What strategies resolve contradictory data in reaction yields or bioactivity across studies?

- Methodological Answer :

- Yield Discrepancies : Reproduce reactions under strictly controlled conditions (e.g., moisture-free, inert atmosphere). Use HPLC to quantify impurities (e.g., unreacted boronic acid or ester hydrolysis byproducts) .

- Bioactivity Variability : Validate assays with positive controls (e.g., staurosporine for kinase inhibition). Perform dose-response curves (3–5 replicates) to ensure IC₅₀ consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.